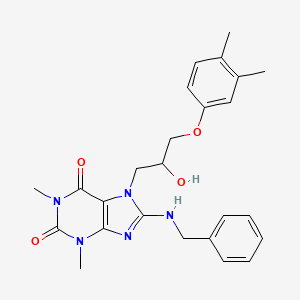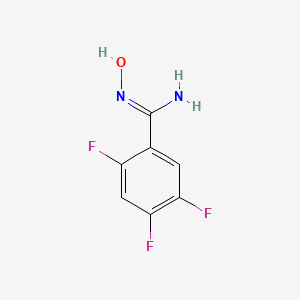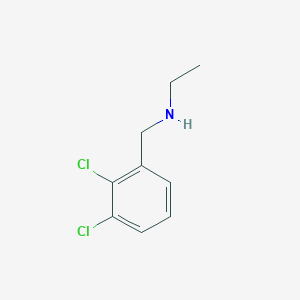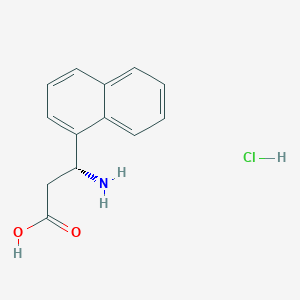
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that features a purine core. This compound is noteworthy due to its potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups endows it with distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Purine Core: : The purine core can be synthesized through cyclization reactions involving formamide and an appropriate β-amino acid derivative.
Attachment of Benzylamino Group: : The benzylamino group is introduced via nucleophilic substitution using benzylamine.
Hydroxypropyl Group Addition: : The hydroxypropyl group is added through an epoxide ring-opening reaction with 3-(3,4-dimethylphenoxy)propanol.
Methylation: : Methylation at specific positions is achieved using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial context, these synthetic steps are typically scaled up using optimized reaction conditions and continuous flow processes to ensure high yields and purity. Catalysts and specific solvents are chosen to enhance reaction efficiency and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the hydroxypropyl group can be oxidized to a carbonyl group.
Reduction: : The compound can be reduced, targeting the purine core to yield various reduced derivatives.
Substitution: : The benzylamino group can undergo electrophilic substitution, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: : Alkyl halides or acyl halides under base catalysis.
Major Products
These reactions can yield derivatives with modified functional groups, potentially altering the compound's biological activity and chemical properties.
Scientific Research Applications
This compound's diverse functionality makes it a valuable tool in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: : Potential therapeutic agent for diseases involving purine metabolism.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Targets enzymes like phosphodiesterases and adenosine receptors.
Pathways Involved: : Modulates cyclic nucleotide signaling pathways, affecting cellular processes like metabolism, cell proliferation, and apoptosis.
Comparison with Similar Compounds
When compared to other purine derivatives:
Unique Functional Groups: : The presence of both benzylamino and 3,4-dimethylphenoxy groups sets it apart.
Enhanced Biological Activity: : The hydroxypropyl group contributes to its unique pharmacokinetic properties.
List of Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
This compound’s unique structure and reactivity make it a subject of ongoing research and potential industrial applications. It stands out due to its complex synthesis, diverse reactivity, and broad range of applications.
Properties
IUPAC Name |
8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(28(3)25(33)29(4)23(21)32)27-24(30)26-13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLUBLCFAJPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)


![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)
![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)
![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)
